molecular formula C17H17FN4O4S B2623675 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 2034370-24-4

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B2623675
CAS No.: 2034370-24-4
M. Wt: 392.41
InChI Key: MYUBGZIQLUCILQ-UHFFFAOYSA-N
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Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The synthesis begins with the preparation of the 6-ethoxypyridine-3-carboxylic acid, which is achieved through the ethylation of pyridine-3-carboxylic acid.

    Oxadiazole Ring Formation: The carboxylic acid group is then converted to a nitrile, followed by cyclization with hydrazine to form the 1,2,4-oxadiazole ring.

    Sulfonamide Formation: The oxadiazole intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.

    Final Coupling: The final step involves coupling the 2-fluorophenyl group to the oxadiazole intermediate through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to streamline the process and make it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the sulfonamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine or oxadiazole rings.

Scientific Research Applications

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Processes: The compound’s reactivity makes it useful in various industrial applications, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide
  • N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-bromophenyl)methanesulfonamide

Uniqueness

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide is unique due to the presence of the 2-fluorophenyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O4S/c1-2-25-15-8-7-12(9-19-15)17-21-16(26-22-17)10-20-27(23,24)11-13-5-3-4-6-14(13)18/h3-9,20H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUBGZIQLUCILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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